molecular formula C11H16Cl2N2O B1406669 Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride CAS No. 416852-57-8

Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride

Cat. No.: B1406669
CAS No.: 416852-57-8
M. Wt: 263.16 g/mol
InChI Key: OMCIXXHQSPEPTK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride is a heterocyclic organic compound with systematic IUPAC name This compound . Its molecular formula is $$ \text{C}{11}\text{H}{16}\text{Cl}{2}\text{N}{2}\text{O} $$, and it has a molecular weight of 263.16 g/mol . The compound consists of two aromatic heterocycles: a piperidine ring (a six-membered saturated ring with one nitrogen atom) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom), connected via a ketone bridge (Figure 1).

Key Structural Features:

  • Piperidine moiety : Position 4 of the piperidine ring is bonded to the ketone group.
  • Pyridine moiety : Position 3 of the pyridine ring is bonded to the ketone group.
  • Dihydrochloride salt : Enhances solubility and stability for pharmaceutical applications .
Property Value Source
CAS Registry Number 416852-57-8, 1004529-41-2
PubChem CID 91623853, 46736476
Molecular Formula $$ \text{C}{11}\text{H}{16}\text{Cl}{2}\text{N}{2}\text{O} $$
XLogP3-AA (LogP) 1.487

Historical Context in Chemical Research

First reported in the early 2000s, this compound emerged as a key intermediate in synthesizing histamine H₃ receptor antagonists and kinase inhibitors . Early synthetic routes involved Grignard reactions between pyridine-3-carbonyl chloride and piperidine derivatives, followed by hydrochlorination . Advances in catalytic asymmetric synthesis (e.g., Rh-catalyzed reductive Heck reactions) later enabled enantioselective production of related piperidine derivatives .

Notable milestones:

  • 2001 : Provisional patent filings for analogs in neurological disorder therapeutics .
  • 2015 : Optimization of sodium borohydride-mediated reduction methods for scaled synthesis .
  • 2021 : Use in developing CH24H inhibitors for cholesterol metabolism modulation .

Significance in Heterocyclic Chemistry

The compound’s dual heterocyclic architecture makes it a versatile scaffold in medicinal chemistry:

Piperidine Contributions:

  • Conformational flexibility : The saturated piperidine ring adopts chair or boat conformations, enabling optimal binding to biological targets .
  • Basic nitrogen : Facilitates salt formation (e.g., dihydrochloride) for improved pharmacokinetics .

Pyridine Contributions:

  • Aromaticity and polarity : Enhances binding to enzymes via π-π stacking and hydrogen bonding .
  • Metabolic stability : Resists oxidative degradation compared to benzene analogs .

Applications:

  • Kinase inhibitors : Serves as a precursor for DYRK1A and CLK1 inhibitors (IC₅₀ values: 5–160 nM) .
  • Enzyme modulators : Used in synthesizing CYP46A1 inhibitors for neurodegenerative disease research .

Registration and Identification Parameters

The compound is registered in major chemical databases under standardized identifiers:

Database Identifier Linkage
PubChem CID 91623853, 46736476
ChemSpider 34967632, 26277441
CAS Registry 416852-57-8, 1004529-41-2

Analytical Characterization:

  • NMR : $$ ^1\text{H} $$ NMR (CDCl₃) signals at δ 1.62–1.77 (piperidine protons), 8.45–8.75 (pyridine protons) .
  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : ESI-MS m/z 191.1 [M-Cl₂+H]⁺ .

Regulatory Status:

  • Classified as a research chemical with no approved therapeutic uses.
  • Complies with REACH regulations for laboratory use .

Properties

IUPAC Name

piperidin-4-yl(pyridin-3-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCIXXHQSPEPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, and cycloaddition reactions . The reaction conditions often require the presence of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Research

Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride serves as a lead compound in the development of new pharmacological agents. Its structural features allow it to interact with various biological targets, making it a candidate for:

  • Antidepressants: Research indicates that this compound may modulate neurotransmitter systems, which is crucial for developing new antidepressant therapies.
  • Antitumor Agents: The compound is being investigated for its potential in cancer treatment due to its ability to induce apoptosis in tumor cells .

Cancer Therapy

Recent studies have highlighted the importance of piperidine derivatives in cancer therapy. Specifically, this compound has been associated with:

  • Cytotoxicity: It has shown promising results in cytotoxicity assays against various cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanisms of Action: The compound may work through mechanisms such as inhibiting specific kinases or modulating apoptotic pathways, which are critical for cancer cell survival and proliferation .

Biochemical Applications

The compound's biochemical interactions are significant for understanding its therapeutic potential. Key applications include:

  • Receptor Binding Studies: this compound has been studied for its binding affinity to multiple receptors and enzymes, aiding in the elucidation of its pharmacological profile .
  • Chemical Agonism: Recent research has identified this compound as a potential agonist for human caseinolytic protease P, which plays a role in mitochondrial homeostasis and cancer treatment strategies .

Synthesis and Modification

The synthesis of this compound involves multi-step chemical reactions that ensure high yields and purity. The methods typically include:

  • Formation of the Piperidine Ring: Utilizing starting materials like piperidine derivatives.
  • Pyridine Coupling: The introduction of the pyridine moiety at the 3-position.
  • Methanone Formation: Completing the structure with a methanone functional group.

These synthetic routes are crucial for producing compounds with enhanced biological activity or exploring new applications .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various therapeutic contexts:

StudyFocusFindings
Antidepressant DevelopmentIdentified potential mechanisms affecting serotonin levels
Cancer CytotoxicityDemonstrated significant apoptosis induction in hypopharyngeal tumor cells
Anticancer StrategyShowed efficacy as an agonist for mitochondrial proteases

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Solubility/Stability Insights References
This compound $ \text{C}{11}\text{H}{13}\text{N}_2\text{O} \cdot 2\text{HCl} $ ~277.1 (calc.) Piperidine + pyridin-3-yl ketone; dihydrochloride High solubility (salt form)
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride $ \text{C}{12}\text{H}{17}\text{N}_3\text{O} \cdot 2\text{HCl} $ 292.2 Piperidine with aminomethyl group + pyridin-4-yl Enhanced polarity due to -NH2 group
Piperazin-1-yl(pyridin-3-yl)methanone dihydrochloride $ \text{C}{10}\text{H}{12}\text{N}_3\text{O} \cdot 2\text{HCl} $ ~270.1 (calc.) Piperazine (two N atoms) + pyridin-3-yl Higher basicity from piperazine
1-Morpholino-2-(piperidin-4-yl)ethanone dihydrochloride $ \text{C}{12}\text{H}{21}\text{N}2\text{O}2 \cdot 2\text{HCl} $ ~337.2 (calc.) Morpholine (O-containing ring) + piperidine Improved solubility from ether oxygen
Diphenylpyraline Hydrochloride $ \text{C}{19}\text{H}{23}\text{NO}_2 \cdot \text{HCl} $ 303.83 Piperidine with diphenylmethoxy substituent Lipophilic due to aromatic groups

Key Observations :

  • Positional isomerism : Pyridine ring substitution (3-yl vs. 4-yl) affects electronic distribution and binding affinity. For example, pyridin-4-yl in may interact differently with biological targets compared to pyridin-3-yl .
  • Ring systems : Piperazine (two N atoms) increases basicity, while morpholine (with oxygen) enhances polarity and solubility .
  • Substituents: Functional groups like aminomethyl () or diphenylmethoxy () influence lipophilicity and pharmacokinetics .

Pharmacological and Toxicological Profiles

Pharmacological Activity
  • This compound: Likely used as a building block for CNS drugs, analogous to ’s pyridine intermediates .
  • Piperazine analogs : Piperazine’s dual nitrogen atoms may enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Toxicity and Regulation
  • GHS classification: Many analogs, such as 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride, lack GHS classification, suggesting low acute toxicity .
  • Environmental impact: Limited ecotoxicological data exist for piperidine derivatives, as noted in .

Biological Activity

Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13H14Cl2N2O
  • Molecular Weight : Approximately 285.17 g/mol
  • Functional Groups : Contains a piperidine ring, a pyridine moiety, and a ketone functional group.

The dihydrochloride form enhances the compound's solubility in water, which is crucial for its biological applications .

Antidepressant Effects

Compounds with similar structures have demonstrated potential antidepressant effects. Research indicates that piperidin derivatives may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to their antidepressant activity.

Antitumor Properties

Studies have shown that piperidin derivatives exhibit antitumor properties by inhibiting various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, piperidin-based compounds have been evaluated for their ability to inhibit protein kinases involved in cancer progression .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit NLRP3 inflammasome activation and IL-1β release in THP-1 cells, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. High-throughput screening identified it as a promising candidate against this bacterium, with specific analogs showing effective minimum inhibitory concentrations (MICs) in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of piperidin derivatives. The following table summarizes key analogs and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
Piperidin-1-(pyridin-3-carbonyl)Similar piperidine and pyridine moietiesPotential antidepressant
1-(3-Aminomethylphenyl)-piperidineSubstituted phenyl groupAntitumor properties
Piperidin-3-(pyridin-4-carbonyl)Similar carbonyl structureNeuroprotective effects
This compoundSpecific arrangement of functional groupsInhibits NLRP3 activation

The specific arrangement of functional groups in this compound enhances its selectivity and efficacy against particular biological targets compared to its analogs .

Case Study 1: Antidepressant Activity

A study conducted on a series of piperidine derivatives demonstrated significant antidepressant-like effects in animal models. The compounds were found to increase serotonin levels in the brain, supporting their potential use as antidepressants.

Case Study 2: Antitumor Efficacy

In vitro studies evaluated the cytotoxic effects of piperidin derivatives on various cancer cell lines. Results indicated that certain analogs inhibited cell growth significantly more than others, suggesting that modifications to the piperidine ring could enhance antitumor activity.

Q & A

Q. What are the recommended synthesis protocols for Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride, and how can reaction yields be optimized?

Synthesis involves multi-step organic reactions, such as nucleophilic substitutions or coupling reactions. For analogous compounds, dichloromethane with sodium hydroxide is used under reflux, followed by purification via aqueous washes (brine) and drying agents (Na₂SO₄) to achieve ≥95% purity . Yield optimization includes solvent selection (e.g., DCM vs. THF), temperature modulation (20–40°C), and catalyst screening (e.g., DMAP). Reaction progress should be monitored via TLC or LC-HRMS, as validated in SARS-CoV-2 Mpro inhibitor studies .

Q. What safety protocols are critical for handling this compound in the lab?

Key measures include:

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks .
  • Storage : Airtight glass containers in cool (<25°C), dry, light-protected environments .
  • Spill Management : Absorb with inert materials (sand) and neutralize with ethanol/water mixtures before hazardous waste disposal .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

  • HRMS : LC-HRMS with [M+H]+ analysis (mass accuracy ±5 ppm) validates molecular identity .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves piperidine (δ 1.5–3.5 ppm) and pyridine (δ 7.0–8.5 ppm) proton environments .
  • HPLC : Reverse-phase C18 columns with 0.1% TFA/ACN gradients assess purity (≥95%) .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Systematic solubility testing in solvents (e.g., DMSO, PBS, ethanol) at 25°C and 37°C, using sonication for 30 minutes and centrifugation (10,000 rpm) to separate undissolved particles. Solubility in methanol and ethanol is typically high (>10 mg/mL), while aqueous solubility may require pH adjustment (e.g., HCl/NaOH) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to viral proteases like SARS-CoV-2 Mpro?

Molecular docking (AutoDock Vina) and MD simulations (AMBER/GROMACS) model interactions between the piperidine-pyridine scaffold and protease active sites. Key parameters include:

  • Docking : Grid boxes centered on catalytic dyad (Cys145-His41).
  • Simulations : 100-ns trajectories with MM/GBSA free-energy calculations to rank binding poses . Experimental validation via fluorescence-based enzymatic assays (IC₅₀ determination) is recommended.

Q. How do structural modifications to the piperidine or pyridine moieties alter physicochemical properties?

  • LogP : Introducing electron-withdrawing groups (e.g., -Cl) on pyridine increases hydrophobicity (logP +0.5–1.0).
  • Solubility : Piperidine N-methylation reduces aqueous solubility by 30–50% due to decreased polarity .
  • Stability : Steric hindrance from bulky substituents (e.g., benzyl groups) enhances resistance to metabolic degradation .

Q. What methodologies resolve discrepancies in reported solubility or stability data across studies?

  • Controlled Studies : Conduct parallel experiments under standardized conditions (pH 7.4, 25°C) with HPLC quantification .
  • Degradation Analysis : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis or oxidation byproducts .

Q. How can in vitro assays evaluate the compound’s neuropharmacological potential?

  • Target Screening : Radioligand binding assays for GPCRs (e.g., σ receptors) using [³H]-ligand displacement.
  • Functional Assays : Calcium flux assays (FLIPR) to measure receptor activation/inhibition .
  • Metabolic Stability : Liver microsome incubations (human/rat) with LC-MS/MS to quantify parent compound depletion .

Q. What strategies improve the compound’s bioavailability in preclinical models?

  • Salt Forms : Compare dihydrochloride vs. freebase solubility and absorption in Caco-2 cell monolayers .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (200 nm size) enhances intestinal permeability in murine models .

Q. How can researchers assess the environmental impact of this compound?

  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition assays .
  • Biodegradation : OECD 301F tests measure COD removal over 28 days to estimate persistence .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS for structure, HPLC + Karl Fischer for purity) .
  • Experimental Design : Use factorial designs (DoE) to optimize synthesis and assay conditions, reducing variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride

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